N-(4-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide
CAS No.: 862390-33-8
Cat. No.: VC4431390
Molecular Formula: C20H17NO4
Molecular Weight: 335.359
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 862390-33-8 |
|---|---|
| Molecular Formula | C20H17NO4 |
| Molecular Weight | 335.359 |
| IUPAC Name | N-(4-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide |
| Standard InChI | InChI=1S/C20H17NO4/c1-14(22)15-7-9-16(10-8-15)21-20(23)19-12-11-18(25-19)13-24-17-5-3-2-4-6-17/h2-12H,13H2,1H3,(H,21,23) |
| Standard InChI Key | NFRAVRBXSCTJBM-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s structure comprises three distinct regions:
-
Furan ring: A five-membered aromatic heterocycle with oxygen at the 1-position.
-
Phenoxymethyl substituent: A methylene group (-CH-) bridges the furan’s 5-position to a phenoxy group, introducing hydrophobic and π-stacking capabilities .
-
N-(4-Acetylphenyl)carboxamide: The furan’s 2-position is functionalized with a carboxamide group linked to a 4-acetylphenyl ring, providing hydrogen-bonding sites and electrophilic reactivity .
Key Structural Data:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N-(4-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide | |
| SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3 | |
| InChI Key | NFRAVRBXSCTJBM-UHFFFAOYSA-N | |
| Molecular Formula |
Spectroscopic Signatures
-
IR Spectroscopy: Expected peaks include (1670–1750 cm) for the acetyl and amide groups, and (3300 cm) for the secondary amide.
-
NMR:
Synthesis and Reactivity
Synthetic Pathways
While explicit protocols for this compound are scarce, analogous furan carboxamides are synthesized via:
-
Amide Coupling: Reacting furan-2-carbonyl chloride with 4-aminoacetophenone in the presence of a base (e.g., triethylamine) .
-
Phenoxymethyl Introduction: Electrophilic substitution or nucleophilic displacement at the furan’s 5-position using benzyl halides under basic conditions .
Example Reaction Scheme:
Reactivity Profile
-
Amide Group: Participates in hydrolysis under acidic/basic conditions, yielding carboxylic acid and aniline derivatives.
-
Acetyl Group: Susceptible to nucleophilic attack (e.g., reduction to alcohol or condensation reactions).
-
Furan Ring: May undergo electrophilic substitution or oxidation, though the phenoxymethyl group could sterically hinder such reactions .
Physicochemical Properties
Stability: Sensitive to prolonged exposure to light, moisture, and oxidizing agents due to the furan and acetyl groups .
Research Gaps and Future Directions
-
Biological Screening: Prioritize assays against Mycobacterium tuberculosis and multidrug-resistant bacteria.
-
Crystallography: Overcome crystallization challenges (e.g., using methyl esters) to resolve 3D structure .
-
SAR Studies: Modify the acetylphenyl and phenoxymethyl groups to optimize potency and solubility .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume